![molecular formula C24H38O B14277381 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL CAS No. 138435-21-9](/img/structure/B14277381.png)
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a cyclobutanol moiety
Métodos De Preparación
The synthesis of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL typically involves multiple steps, including the formation of the cyclohexyl and phenyl groups, followed by their attachment to the cyclobutanol moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, while in industry, it could be used in the development of new materials or as a chemical intermediate .
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL can be compared with similar compounds such as trans-1-heptyl-4-(4-nonanoylphenyl)cyclohexane. While both compounds share structural similarities, this compound has unique properties that make it distinct.
Propiedades
Número CAS |
138435-21-9 |
|---|---|
Fórmula molecular |
C24H38O |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
1-[4-(4-heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C24H38O/c1-3-4-5-6-7-8-20-9-11-21(12-10-20)22-13-15-23(16-14-22)24(25)18-17-19(24)2/h13-16,19-21,25H,3-12,17-18H2,1-2H3 |
Clave InChI |
ARWLEBMWXBLHLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3(CCC3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


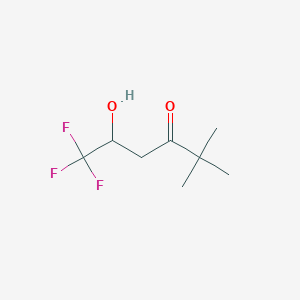

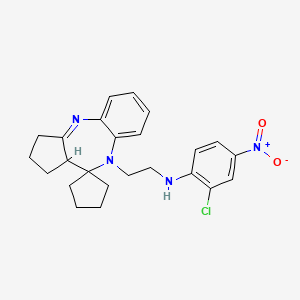
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
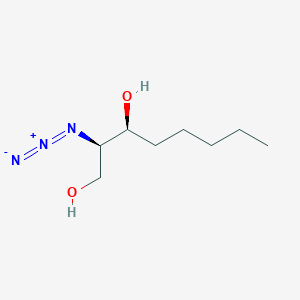
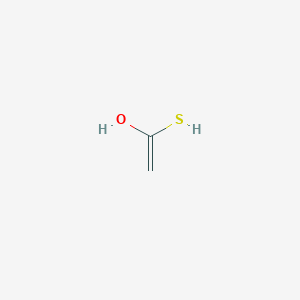
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
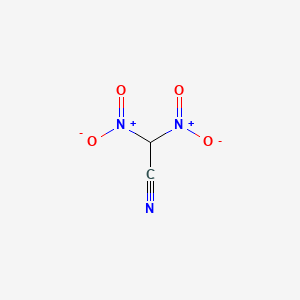
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

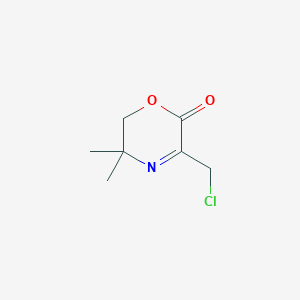
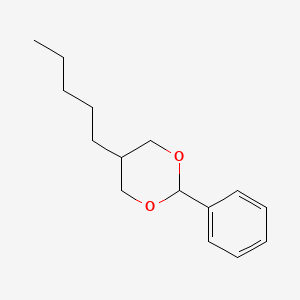
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
